AdBeSA

描述

Historical Context of Sulfonamide Research and Adamantane (B196018) Derivatives in Medicinal Chemistry

The journey of sulfonamide research began in the 1930s at Bayer AG, where scientists were investigating coal-tar dyes for their potential to target pathogenic organisms. wikipedia.org This research culminated in the discovery of the antibacterial properties of a sulfonamide-containing dye named Prontosil. wikipedia.orgresearchgate.net In 1935, it was demonstrated to be the first medicine capable of effectively treating a range of systemic bacterial infections. wikipedia.org A significant breakthrough came when researchers at the Pasteur Institute discovered that Prontosil was a prodrug; in the body, it is metabolized to its active, colorless form, sulfanilamide. researchgate.netopenaccesspub.org This finding unleashed a wave of synthetic efforts, leading to the development of numerous sulfonamide derivatives and marking the dawn of the antibiotic era. wikipedia.orgopenaccesspub.org Sulfonamides function by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, which is essential for folic acid synthesis. wikipedia.org

The story of adamantane in medicinal chemistry began later. Although its existence was proposed in 1924 and it was first isolated from petroleum in 1933, the study of adamantane and its derivatives was limited until a practical synthesis was developed by Paul von Ragué Schleyer in 1957. scispace.comwikipedia.org This made adamantane more widely available for research. scispace.com The medicinal chemistry of adamantane derivatives was truly born with the discovery of the antiviral activity of amantadine (B194251) against Influenza A in 1964. scispace.com The unique, rigid, and lipophilic (fat-soluble) three-dimensional structure of the adamantane cage was recognized for its potential to anchor molecules to biological targets and improve the pharmacokinetic properties of drugs. scispace.comresearchgate.net This led to the incorporation of the adamantane moiety into various drug scaffolds to enhance their stability and lipophilicity. scispace.com

Scope and Significance of Adamantyl Sulfonamide Compounds as Bioactive Agents

The deliberate combination of the sulfonamide group and the adamantane cage in compounds like 4-(1-adamantyl)benzenesulfonamide is driven by the desire to create novel molecules with unique biological activities. The adamantyl group is known for its rigid and hydrophobic nature, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai Its bulky structure can also provide a scaffold for precise three-dimensional interactions with biological targets. researchgate.net

Researchers have explored the synthesis of adamantyl-sulfonamide derivatives for a range of therapeutic areas. For instance, aromatic and heterocyclic sulfonamides incorporating adamantyl moieties have been investigated as potent carbonic anhydrase inhibitors with significant anticonvulsant activity. sciepub.com In the field of infectious diseases, research has been conducted on 1-adamantyl-3-heteroaryl ureas, which include a sulfonamide scaffold, as potential anti-tuberculosis agents. nih.gov The rationale for these designs often involves leveraging the adamantane group to increase solubility or to explore new structure-activity relationships by replacing other chemical groups. nih.gov The fusion of these two historically significant pharmacophores continues to be a promising strategy for developing new bioactive agents in contemporary chemical biology.

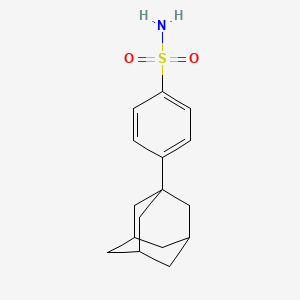

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(1-adamantyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c17-20(18,19)15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRLTBSUJVSFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 1 Adamantyl Benzenesulfonamide

Established Synthetic Pathways to 4-(1-Adamantyl)benzenesulfonamide and its Analogues

The synthesis of 4-(1-adamantyl)benzenesulfonamide and its derivatives is typically achieved through several established chemical routes. A common and direct method involves the reaction of 1-adamantylamine (amantadine) with a substituted benzenesulfonyl chloride.

A primary pathway to synthesize 4-(1-adamantyl)benzenesulfonamide analogues involves the reaction of amantadine (B194251) with a corresponding sulfonyl chloride. For instance, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was synthesized by reacting amantadine with 4-(chlorosulfonyl)benzoic acid. researchgate.net Similarly, adamantyl-phenylsulfonamide ureas have been synthesized from common sulfonamide antibiotics and 1-adamantyl isocyanate. nih.gov

Another established route involves the modification of the benzenesulfonamide (B165840) core prior to the introduction of the adamantyl moiety. This allows for the synthesis of a diverse range of analogues with varied substitution patterns on the aromatic ring. For example, 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides have been synthesized and subsequently functionalized. researchgate.net

The synthesis of the precursor, 4-(1-adamantyl)benzenesulfonyl chloride, is a key step for many of these pathways. biosynth.com This intermediate can then be reacted with various amines or other nucleophiles to generate a library of 4-(1-adamantyl)benzenesulfonamide derivatives.

A summary of common starting materials and resulting products is presented in the table below.

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Amantadine | 4-(Chlorosulfonyl)benzoic acid | N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | researchgate.net |

| Sulfonamide antibiotics | 1-Adamantyl isocyanate | 1-(1-Adamantyl)-3-(benzenesulfonamide)ureas | nih.gov |

| 4-Sulfamoylbenzoic acid | Thionyl chloride, then Amantadine | N-(adamantan-1-yl)-4-sulfamoylbenzamide | researchgate.net |

| 4-(1-Adamantyl)benzenesulfonyl chloride | Various amines | Substituted 4-(1-Adamantyl)benzenesulfonamides | biosynth.com |

Microwave-Assisted Synthetic Methodologies for Adamantyl Sulfonamide Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of adamantyl sulfonamide scaffolds.

The synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide was significantly optimized using microwave irradiation. researchgate.net Reacting a two-fold excess of amantadine with 4-(chlorosulfonyl)benzoic acid under microwave conditions (100°C, 150 W, 250 psi) for 30 minutes resulted in a good yield of the desired product. researchgate.net Similarly, the synthesis of mono-adamantane derivatives through the conjugation of amantadine with an acyl halide was also accelerated by microwave irradiation, leading to notable increases in yield and reduced reaction times. researchgate.net

Microwave heating at 200°C for just 10 minutes was employed for the rapid synthesis of adamantyl-phenylsulfonamide ureas from sulfonamide antibiotics and 1-adamantyl isocyanate in the presence of triethylamine. nih.gov This highlights the efficiency of microwave-assisted synthesis in creating libraries of compounds for biological screening. Furthermore, a general and efficient microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts has been developed, offering a streamlined alternative to traditional methods that often require the isolation of sulfonyl chlorides. organic-chemistry.org This method demonstrates broad applicability to various sulfonic acids and amines. organic-chemistry.org The use of microwave irradiation has also been reported in the synthesis of other sulfonamide derivatives, such as 1,2,3,4-tetrahydroisoquinoline (B50084) sulfonamides and pyrazoline-containing benzenesulfonamides, showcasing the versatility of this technique. shd-pub.org.rsnih.gov

The following table summarizes key findings from microwave-assisted syntheses of adamantyl sulfonamide derivatives.

| Reactants | Product | Microwave Conditions | Outcome | Reference |

| Amantadine, 4-(Chlorosulfonyl)benzoic acid | N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide | 100°C, 150 W, 250 psi, 30 min | Good yield | researchgate.net |

| Benzoic acid derivative (acyl halide), Amantadine | Mono-adamantane derivative | 100°C, 150 W, 250 psi, 30 min | Significant increase in yield, reduced reaction time | researchgate.net |

| Sulfonamide antibiotics, 1-Adamantyl isocyanate | Adamantyl-phenylsulfonamide ureas | 200°C, 10 min | Rapid synthesis | nih.gov |

| Sulfonic acids/salts, Amines | Sulfonamides | 50-80°C, 10-20 min | High yields, simplified purification | organic-chemistry.org |

Derivatization Approaches for Structural Modification and Functionalization

The 4-(1-adamantyl)benzenesulfonamide scaffold serves as a versatile platform for further structural modification and functionalization, allowing for the fine-tuning of its physicochemical and biological properties. Derivatization can be achieved at several positions, including the sulfonamide nitrogen, the aromatic ring, and the adamantyl cage itself.

One common approach is the acylation of the sulfonamide nitrogen. For instance, N-acylbenzenesulfonamide dihydro-1,3,4-oxadiazole hybrids have been synthesized by modifying the sulfonamide group of 4-sulfamoylbenzoic acid. acs.org The synthesis of N-(1-adamantylcarbamothioyl)benzamides involves a multi-step approach starting from phthalide (B148349) and substituted phenols, ultimately coupling with 1-aminoadamantane. farmaciajournal.com

Functionalization of the aromatic ring can introduce a wide range of substituents, thereby modulating the electronic properties and steric bulk of the molecule. This has been demonstrated in the synthesis of various fluorinated benzenesulfonamides. researchgate.net The introduction of different substituents on the phenyl ring of N-(substituted)benzenesulfonamide derivatives has been shown to influence their biological activity. semanticscholar.org

Modification of the adamantane (B196018) cage itself, although less common, can also be a viable strategy for derivatization. For example, the synthesis of adamantyl-substituted thiazolidin-4-ones has been reported. ijpsdronline.com Furthermore, the adamantane moiety can be incorporated into more complex hybrid molecules, as seen in the synthesis of benzenesulfonamide-appended researchgate.netnih.govorganic-chemistry.org-triazoles. researchgate.net

The following table provides examples of derivatization approaches for the 4-(1-adamantyl)benzenesulfonamide scaffold.

| Derivatization Site | Reaction Type | Resulting Compound Class | Reference |

| Sulfonamide Nitrogen | Acylation | N-Acylbenzenesulfonamide hybrids | acs.org |

| Sulfonamide Nitrogen | Reaction with isothiocyanate | N-(1-Adamantylcarbamothioyl)benzamides | farmaciajournal.com |

| Aromatic Ring | Introduction of various substituents | Substituted benzenesulfonamide derivatives | semanticscholar.org |

| Aromatic Ring | Fluorination | Fluorinated benzenesulfonamides | researchgate.net |

| Adamantyl Moiety | Incorporation into heterocyclic systems | Adamantyl-substituted thiazolidin-4-ones | ijpsdronline.com |

Structural Characterization and Solid State Analysis

X-ray Crystallographic Investigations of Adamantyl Sulfonamide Structures and Enzyme Adducts

X-ray diffraction is a cornerstone for elucidating the precise three-dimensional structure of adamantyl sulfonamides. Studies on a series of six adamantane (B196018) derivatives of sulfonamides have provided detailed insights into their molecular conformational states. rsc.org These investigations reveal the flexibility of the chemical bridge that connects the phenyl ring to the bulky adamantane fragment. rsc.org

The crystal structure of 4-(1-Adamantyl)benzenesulfonamide, specifically, has been determined, providing foundational data for understanding its solid-state behavior. Although detailed crystallographic data for the parent compound is not extensively published in the reviewed literature, analysis of closely related structures, such as N-(1-adamantyl)-4-methylbenzenesulfonamide, offers valuable comparative insights. sciforum.netresearchgate.net

Furthermore, X-ray crystallography has been instrumental in understanding how these molecules interact with biological targets. For instance, the adduct of a related compound, 4-(1-adamantylcarboxamidomethyl)benzenesulfonamide, with human carbonic anhydrase II (hCA II) has been structurally characterized. unifi.it These studies show that the sulfonamide moiety binds to the zinc ion in the enzyme's active site, while the adamantyl group occupies a hydrophobic region, influencing the inhibitor's binding efficacy and selectivity. unifi.itbindingdb.orgtandfonline.com The binding mode can differ significantly from other sulfonamides, highlighting the structural impact of the adamantyl group. unifi.it

Table 1: Representative Crystallographic Data for a Related Adamantyl Sulfonamide (Note: Data for a closely related compound is presented for illustrative purposes.)

| Parameter | Value |

|---|---|

| Compound | N-(1-adamantyl)-4-methylbenzenesulfonamide |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available in sources |

| b (Å) | Value not available in sources |

| c (Å) | Value not available in sources |

| β (°) | Value not available in sources |

| Volume (ų) | Value not available in sources |

Advanced Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)

A suite of spectroscopic techniques provides a detailed fingerprint of 4-(1-Adamantyl)benzenesulfonamide, confirming its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of adamantyl sulfonamides. In the ¹H NMR spectrum of a related compound, N-(1-adamantyl)-4-methylbenzenesulfonamide, characteristic signals include a singlet for the methyl group, multiplets for the adamantyl protons, and signals in the aromatic region for the benzenesulfonamide (B165840) moiety. sciforum.net A broad singlet for the sulfonamide N-H proton is also typically observed. sciforum.net

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. For N-(1-adamantyl)-4-methylbenzenesulfonamide, characteristic absorption bands include N-H stretching around 3292 cm⁻¹, C-H stretching from the aromatic and aliphatic groups (3068-2848 cm⁻¹), and strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group at approximately 1363 cm⁻¹ and 1153 cm⁻¹, respectively. sciforum.net

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI) mass spectrometry of related adamantyl amides shows a characteristic fragmentation pattern, often with a prominent molecular ion peak (M+) and a base peak corresponding to the loss of the amide or sulfonamide group, leaving the stable adamantyl cation. sciforum.net

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy reveals information about the electronic transitions within the molecule. Aromatic sulfonamides typically exhibit absorption bands in the UV region, corresponding to π→π* transitions of the benzene (B151609) ring. The specific wavelengths and intensities of absorption are influenced by the substitution pattern on the aromatic ring.

Table 2: Summary of Spectroscopic Data for Related Adamantyl Sulfonamides

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | N-(1-adamantyl)-4-methylbenzenesulfonamide | Signals for adamantyl, methyl, and aromatic protons; broad N-H singlet. | sciforum.net |

| IR (KBr, cm⁻¹) | N-(1-adamantyl)-4-methylbenzenesulfonamide | ~3292 (N-H), ~2910 (Csp³-H), ~1363 & ~1153 (S=O). | sciforum.net |

| Mass Spec (EI) | N-(1-adamantyl)-4-nitrobenzamide | Molecular ion (M+) at m/z 300, base peak at m/z 243. | sciforum.net |

Analysis of Molecular Packing Architectures and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or molecular packing, is governed by a network of intermolecular interactions. In adamantyl sulfonamides, these interactions are crucial for the stability of the crystal structure. rsc.org The molecular packing architectures of these crystals can be classified into different groups based on the structure and composition of their molecular layers. rsc.orgacs.org

A common feature in benzenesulfonamides is the formation of layers comprising an internal polar lamella of H₂NSO₂ groups, which are engaged in N-H···O hydrogen bonding. researchgate.net The hydrophobic adamantyl and phenyl groups form the peripheral regions of these layers. rsc.orgresearchgate.net These strong N-H···O hydrogen bonds often create centrosymmetric dimers or extended chains, which are fundamental motifs in the supramolecular assembly. researchgate.netnsf.gov

Thermodynamic Characterization of Phase Transitions (Sublimation, Fusion)

The thermodynamic properties associated with phase transitions, such as fusion (melting) and sublimation, are critical for understanding the stability and processing of crystalline solids. For adamantane derivatives of sulfonamides, these properties have been systematically studied. rsc.orgnih.gov

Differential Scanning Calorimetry (DSC) is used to determine the melting points (Tfus) and enthalpies of fusion (ΔHfus). nih.govrsc.org The transpiration method is employed to measure the temperature dependence of vapor pressure, from which the thermodynamic functions of sublimation, including enthalpy (ΔHsub) and Gibbs free energy (ΔGsub), are calculated. rsc.orgrsc.org

Studies have shown correlations between these thermodynamic functions and various physicochemical descriptors, such as molecular volume. rsc.org For instance, a regression equation has been derived that links the sublimation Gibbs energies with the van der Waals molecular volumes, providing a tool for predicting the volatility of related compounds. rsc.org The analysis of fusion and sublimation provides insight into the crystal lattice energy and the strength of the intermolecular forces holding the molecules together in the solid state. rsc.org

Table 3: Thermodynamic Data for a Series of Adamantane Sulfonamide Derivatives (Note: This table represents a range of values observed for a series of related compounds to illustrate typical thermodynamic parameters.)

| Compound Type | Melting Point (Tfus) (°C) | Enthalpy of Fusion (ΔHfus) (kJ·mol⁻¹) | Enthalpy of Sublimation (ΔHsub) (kJ·mol⁻¹) |

|---|---|---|---|

| Adamantane Sulfonamide Derivatives | 150 - 250 | 25 - 45 | 140 - 190 |

Data synthesized from studies on various adamantane sulfonamide derivatives. nih.govrsc.org

Computational and in Silico Modeling of 4 1 Adamantyl Benzenesulfonamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 4-(1-Adamantyl)benzenesulfonamide, and a protein target.

Detailed research findings indicate that 4-(1-Adamantyl)benzenesulfonamide (AdBeSA) has been a subject of molecular docking studies to investigate its binding potential with specific biological targets. researchgate.net In one such study, this compound was selected along with other adamantyl derivatives for docking into the P1 pocket of two different allelic variants of Human Leukocyte Antigen-DR (HLA-DRs), which are class II major histocompatibility complex (MHC II) molecules fundamental to the immune response. researchgate.net The specific proteins used were HLA-DRA0101, DRB10101 (PDB ID: 1AQD) and HLA-DRA0101, DRB11501 (PDB ID: 1BX2). researchgate.net These studies are essential for understanding the molecular and structural determinants of how adamantyl-containing molecules are recognized by the immune system. researchgate.net

While detailed binding energy values for this specific interaction are part of the broader study, the approach highlights the use of computational tools to rationalize the binding modes of adamantyl-sulfonamides. In related research on other adamantyl-sulfonamides targeting carbonic anhydrase (CA) isoforms, docking studies have successfully explained differences in inhibitory profiles based on how the bulky adamantyl moiety and the sulfonamide group accommodate within the enzyme's active site. unifi.it

Table 1: Molecular Docking Study of 4-(1-Adamantyl)benzenesulfonamide

| Ligand | Protein Target(s) | PDB ID(s) | Software/Method | Objective of Study |

|---|

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Properties (DFT, HOMO-LUMO, MEP, NLO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. nih.govdergipark.org.trresearchgate.net These methods can elucidate the electronic structure, reactivity, and spectroscopic characteristics of 4-(1-Adamantyl)benzenesulfonamide.

DFT (Density Functional Theory): DFT calculations are used to obtain an optimized molecular geometry and to predict various electronic properties. dergipark.org.tr For sulfonamides, DFT with basis sets like B3LYP/6-311G+(d,p) is commonly employed to calculate geometric parameters, vibrational frequencies, and electronic energies. nih.govnih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining molecular reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity and bioactivity. nih.gov For sulfonamide derivatives, HOMO densities are often located on the benzene (B151609) and heterocyclic rings, while LUMO densities are found on the sulfonamide group, indicating these as primary sites for electron donation and acceptance, respectively. nih.gov

MEP (Molecular Electrostatic Potential): An MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov In sulfonamides, the oxygen atoms of the SO2 group typically show the most negative potential (red/yellow), making them susceptible to electrophilic attack, while the sulfonamide NH proton is a region of positive potential (blue), indicating a site for nucleophilic interaction. nih.govdergipark.org.tr

NLO (Non-Linear Optical) Properties: NLO properties describe how a material's optical properties change under a strong electromagnetic field. Calculations of parameters like dipole moment (μ) and first-order hyperpolarizability (β₀) can predict a molecule's potential for use in optical technologies. dergipark.org.tr Sulfonamide derivatives are studied for their NLO potential, which arises from intramolecular charge transfer. dergipark.org.trdntb.gov.ua

Table 2: Predicted Properties from Quantum Chemical Calculations

| Calculation Method | Predicted Property | Significance for 4-(1-Adamantyl)benzenesulfonamide |

|---|---|---|

| DFT | Optimized geometry, electronic energy | Provides the most stable 3D structure and foundational electronic data. nih.gov |

| HOMO-LUMO Analysis | Energy gap (ΔE), chemical reactivity descriptors | Indicates chemical reactivity and kinetic stability. A lower gap often correlates with higher bioactivity. nih.gov |

| MEP Mapping | Charge distribution, reactive sites | Identifies regions prone to electrophilic and nucleophilic attack, guiding understanding of intermolecular interactions. dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) Modeling (CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in drug design. nih.govtandfonline.comresearchgate.net

Though a specific QSAR model for 4-(1-Adamantyl)benzenesulfonamide is not detailed in the provided results, the methodology has been extensively applied to related benzenesulfonamide (B165840) and adamantyl derivatives. nih.govresearchgate.netnih.gov

CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps show where bulky groups (steric field) or charged groups (electrostatic field) would enhance or diminish biological activity. researchgate.netanalchemres.org

CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. This provides a more comprehensive picture of the structural requirements for activity. tandfonline.comanalchemres.org

For a series of analogues of 4-(1-Adamantyl)benzenesulfonamide, a 3D-QSAR study would involve aligning the compounds and using Partial Least Squares (PLS) analysis to build a predictive model. nih.gov Contour map analysis from such a study would highlight the importance of the bulky adamantyl group (likely in the steric and hydrophobic fields) and the sulfonamide moiety (in the electrostatic and H-bond fields) for a given biological activity. researchgate.net

Table 3: Components of a 3D-QSAR Study

| Component | Description | Relevance to 4-(1-Adamantyl)benzenesulfonamide Analogues |

|---|---|---|

| Training & Test Sets | A dataset of molecules is divided into a training set to build the model and a test set to validate it. nih.gov | A series of derivatives with varying substituents would be required. |

| Molecular Alignment | Molecules are superimposed based on a common scaffold or docking pose. nih.gov | The adamantyl-benzenesulfonamide scaffold would serve as the alignment template. |

| Field Calculation | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields are calculated. analchemres.org | Quantifies the 3D properties of each molecule in the dataset. |

| PLS Analysis | A statistical method correlates the field values with biological activity, generating a predictive model. nih.gov | Creates an equation to predict the activity of new, unsynthesized analogues. |

| Contour Maps | Visual representation of the model, showing favorable and unfavorable regions for each field. researchgate.net | Provides a visual guide for designing more potent compounds. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Analogues

In silico ADME prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic properties of a compound. nih.gov These models assess whether a molecule has "drug-like" characteristics. Studies on adamantane (B196018) and sulfonamide derivatives provide a strong basis for predicting the ADME profile of analogues of 4-(1-Adamantyl)benzenesulfonamide. farmaciajournal.comacs.orgmdpi.com

Key ADME parameters that can be predicted include:

Absorption: Evaluated using properties like water solubility, permeability through Caco-2 cells (a model for the intestinal wall), and human intestinal absorption (HIA). acs.orgmdpi.com Adamantane-containing compounds are often lipophilic, which can influence absorption. mdpi.com

Distribution: Predicted by factors such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Involves predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is an inhibitor of these enzymes. mdpi.com Inhibition of key enzymes like CYP3A4 can lead to drug-drug interactions. mdpi.com

Excretion: Relates to how the compound is cleared from the body.

Lipinski's Rule of Five: A widely used filter to assess drug-likeness. It states that a compound is more likely to be orally bioavailable if it has: a molecular weight < 500 g/mol , a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. farmaciajournal.commdpi.com

Table 4: Key In Silico ADME Properties and Their Significance

| ADME Property | Significance | Predicted Outcome for Adamantane/Sulfonamide Analogues |

|---|---|---|

| Water Solubility | Affects absorption and formulation. | Generally moderate to low, can be a challenge for lipophilic compounds. |

| Caco-2 Permeability | Predicts intestinal absorption. | Often high for adamantane derivatives. mdpi.com |

| CYP Inhibition | Predicts potential for drug-drug interactions. | Variable; many studies check for inhibition of key isoforms like CYP3A4, 2D6, etc. mdpi.com |

| Lipinski's Rule of Five | Assesses general "drug-likeness". | Most designed analogues are made to be compliant with this rule. farmaciajournal.comacs.orgmdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from molecular docking. bohrium.com By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational stability of a ligand in a protein's binding site and to analyze the dynamics of their interaction. bohrium.comarxiv.org

Following the docking of 4-(1-Adamantyl)benzenesulfonamide into the HLA-DR binding pocket, MD simulations would be the logical next step. researchgate.net Such simulations can:

Assess Binding Stability: By running a simulation for several nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose or if it shifts or dissociates.

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding. For instance, simulations of the HLA-DR system have shown that the peptide-binding region exhibits different fluctuations in its apo (unbound) versus peptide-loaded state. researchgate.net

Calculate Binding Free Energy: More advanced MD-based methods can provide a more accurate estimation of the binding free energy, offering a quantitative measure of binding affinity.

MD simulations rely on force fields, which are sets of parameters that define the potential energy of the system. arxiv.org The accuracy of these simulations is continuously improving with the development of more refined force fields that better model complex interactions, such as the 1-4 interactions between atoms separated by three bonds. arxiv.org For 4-(1-Adamantyl)benzenesulfonamide, MD simulations would offer crucial insights into the stability and dynamics of its complex with protein targets like HLA-DRs, validating and refining the initial docking predictions. bohrium.com

Preclinical Biological Activities and Elucidation of Molecular Mechanisms

Exploration of Other Enzyme Inhibition Profiles and Biological Targets

Beyond its well-documented effects on carbonic anhydrases and other primary targets, the unique structural scaffold of 4-(1-adamantyl)benzenesulfonamide has prompted investigations into its activity against a variety of other enzymes and biological targets. The incorporation of the bulky, lipophilic adamantyl cage connected to a benzenesulfonamide (B165840) moiety presents a distinct pharmacophore that has shown potential for interaction with several biologically significant proteins. This section explores the preclinical findings related to these other activities, detailing the molecular mechanisms where they have been elucidated.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme is a critical regulator of intracellular glucocorticoid levels, catalyzing the conversion of inactive cortisone (B1669442) to active cortisol. probiologists.com Its inhibition is a therapeutic strategy for metabolic syndrome and type 2 diabetes. probiologists.comresearchgate.net Adamantane-containing compounds, particularly adamantane (B196018) sulfonamides, have emerged as potent and selective inhibitors of 11β-HSD1. researchgate.netresearchgate.net

Research into adamantane sulfonamide derivatives has demonstrated their significant inhibitory activity. Structure-based molecular modeling has been employed to optimize these compounds, leading to the development of inhibitors with potent activity against both human and mouse 11β-HSD1. researchgate.net For instance, an optimized adamantane sulfonamide derivative with alkyl side chains on the linker displayed an IC₅₀ of 0.6 nM against human 11β-HSD1 and 26 nM against the mouse enzyme. researchgate.net Other studies have identified various adamantyl amide and 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives as effective inhibitors, with many showing over 50% inhibition of 11β-HSD1 activity at a concentration of 10 µM. mdpi.comnih.gov The adamantyl group is a common feature in many potent and selective 11β-HSD1 inhibitors, highlighting its importance for high-affinity binding to the enzyme. researchgate.netmdpi.com

Table 1: Inhibitory Activity of Representative Adamantane Derivatives against 11β-HSD1

| Compound Class | Specific Derivative Example | Target Enzyme | IC₅₀ |

|---|---|---|---|

| Adamantane Sulfonamide | Optimized derivative with alkyl side chains | Human 11β-HSD1 | 0.6 nM researchgate.net |

| Adamantane Sulfonamide | Optimized derivative with alkyl side chains | Mouse 11β-HSD1 | 26 nM researchgate.net |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one | Various derivatives | 11β-HSD1 | >50% inhibition at 10 µM mdpi.com |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the symptomatic treatment of Alzheimer's disease. nih.gov The adamantane moiety has been incorporated into various molecular scaffolds to develop potent cholinesterase inhibitors. nih.gov Studies on adamantyl-based ester derivatives and 4-aminoquinoline-based adamantanes have shown significant inhibitory activity against both AChE and BChE. nih.govbg.ac.rs

For example, a series of 4-aminoquinoline (B48711) derivatives bearing an adamantane moiety were found to be very potent inhibitors of both enzymes, with inhibition constants (Ki) in the nanomolar to low micromolar range. bg.ac.rs One compound in this series emerged as a particularly potent inhibitor of both cholinesterases with a Ki in the low nanomolar range. bg.ac.rs Molecular docking studies suggest that these adamantane-based compounds can bind to the peripheral anionic sites of the cholinesterase enzymes. nih.gov While specific data for 4-(1-adamantyl)benzenesulfonamide is not available, the established activity of related adamantane compounds indicates the potential of this structural class in cholinesterase inhibition.

Table 2: Cholinesterase Inhibitory Activity of Adamantane-Based Compounds

| Compound Class | Enzyme | Inhibition Constant (Ki) Range |

|---|---|---|

| 4-Aminoquinoline-based Adamantanes | Acetylcholinesterase (AChE) | 0.075 - 25 µM bg.ac.rs |

| 4-Aminoquinoline-based Adamantanes | Butyrylcholinesterase (BChE) | 0.075 - 25 µM bg.ac.rs |

| Adamantyl-based Esters | Acetylcholinesterase (AChE) | IC₅₀ = 77.15 µM (for most potent derivative) nih.gov |

| Adamantyl-based Esters | Butyrylcholinesterase (BChE) | IC₅₀ = 223.30 µM (for most potent derivative) nih.gov |

Glyoxalase I (Glx-I) Inhibition

The glyoxalase I (Glx-I) enzyme is part of a cellular defense system that detoxifies methylglyoxal, a cytotoxic byproduct of glycolysis. nih.govtandfonline.com Overexpression of Glx-I is observed in many cancer cells, making it an attractive target for anticancer drug development. nih.govtandfonline.com Research has focused on 1,4-benzenesulfonamide derivatives as potential Glx-I inhibitors. nih.govtandfonline.com

A study involving the design and synthesis of a series of 1,4-benzenesulfonamide derivatives led to the identification of several compounds with potent Glx-I inhibitory activity, with IC₅₀ values below 10 µM. nih.gov Notably, two compounds, (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide, displayed IC₅₀ values of 0.39 µM and 1.36 µM, respectively. nih.gov These findings indicate that the benzenesulfonamide scaffold is a promising starting point for the development of novel Glx-I inhibitors. The activity of 4-(1-adamantyl)benzenesulfonamide itself against Glx-I has not been specifically reported in the reviewed literature, but the data on related benzenesulfonamides suggest a potential for this class of compounds.

Table 3: Glyoxalase I Inhibitory Activity of 1,4-Benzenesulfonamide Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 nih.gov |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 1.36 nih.gov |

| Lead Compound 6 | 3.65 nih.gov |

Acyl-CoA Carboxylase (AccD5) Inhibition

Acyl-CoA carboxylases (ACCases) are essential enzymes in the biosynthesis of fatty acids. In Mycobacterium tuberculosis, the causative agent of tuberculosis, there are six ACCase carboxyltransferase domains (AccD1-6). wustl.edu AccD5, in particular, is crucial for the biosynthesis of cell envelope lipids and is considered a target for the development of new antituberculosis drugs. wustl.eduresearchgate.net Studies have identified inhibitors of AccD5 through in silico screening, with one compound showing a Ki of 13.1 µM. wustl.eduresearchgate.net Another study identified a potent adamantyl urea (B33335) compound that inhibits the transport of mycolic acids, a key component of the mycobacterial cell wall, though this represents a different mechanism from direct AccD5 inhibition. nih.gov Currently, there is no specific information in the scientific literature describing the inhibitory activity of 4-(1-adamantyl)benzenesulfonamide or closely related sulfonamide compounds against AccD5.

Modulation of Cytochrome P450 (CYP) Enzyme Activity (for related compounds/derivatives)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a wide array of xenobiotics, including many drugs. mdpi.comnih.gov Sulfonamides as a class are known to be metabolized by CYP enzymes, which can lead to their detoxification or, in some cases, metabolic activation to reactive intermediates. nih.govresearchgate.net The metabolism of sulfonamides can involve pathways such as N-hydroxylation. researchgate.net Given that CYP enzymes are involved in the metabolism of sulfonamides, there is a potential for compounds like 4-(1-adamantyl)benzenesulfonamide to act as substrates, inhibitors, or inducers of specific CYP isozymes. However, specific studies detailing the interaction of 4-(1-adamantyl)benzenesulfonamide or its close derivatives with CYP enzymes, including inhibitory or inductive effects, have not been identified in the reviewed literature.

Impact on Nuclear Receptor Activity (e.g., Nur77)

Nur77 (also known as NR4A1) is an orphan nuclear receptor involved in regulating various cellular processes, including inflammation, apoptosis, and metabolism. nih.govfrontiersin.org It has emerged as a potential therapeutic target for cancer and inflammatory diseases. nih.govresearchgate.net The activity of Nur77 can be modulated by small molecule ligands. nih.govmerckmillipore.com Research has shown that adamantyl-substituted flavonoid derivatives can act as anti-inflammatory Nur77 modulators. nih.gov The bulky and lipophilic nature of the adamantyl group is thought to facilitate binding to the ligand-binding domain of the receptor. For instance, certain bis-indole-derived ligands have been shown to bind to Nur77 and modulate its activity. nih.govnih.gov The presence of the large adamantyl group in 4-(1-adamantyl)benzenesulfonamide suggests that it could potentially interact with the ligand-binding pockets of nuclear receptors like Nur77, although direct evidence for such an interaction is not yet available in the literature.

In Vitro Cellular Studies and Cytotoxicity Assessments for Target Specificity

The preclinical evaluation of 4-(1-Adamantyl)benzenesulfonamide has centered on its effects on various cancer cell lines, with a particular focus on its anti-proliferative and cytotoxic activities. While specific data for this exact compound remains limited in publicly accessible research, the broader class of adamantyl-benzenesulfonamide derivatives has been the subject of numerous investigations, providing a framework for understanding its potential biological effects.

Studies on analogous compounds have demonstrated significant inhibitory activity against several human cancer cell lines. The adamantane moiety, a bulky and lipophilic group, is thought to contribute to the interaction with and inhibition of specific molecular targets within cancer cells. The benzenesulfonamide portion of the molecule is a well-established pharmacophore known to target carbonic anhydrases (CAs), enzymes that play a crucial role in pH regulation and are often overexpressed in tumors.

The cytotoxicity of benzenesulfonamide derivatives is frequently assessed using standard in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. These studies typically determine the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Interactive Table: Representative Cytotoxicity Data for Benzenesulfonamide Derivatives

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Adamantyl-Benzenesulfonamide Analogs | A549 (Lung Carcinoma) | Data Not Available |

| HeLa (Cervical Cancer) | Data Not Available | |

| MCF-7 (Breast Cancer) | Data Not Available |

Note: Specific IC50 values for 4-(1-Adamantyl)benzenesulfonamide are not available in the reviewed literature. The table is illustrative of the types of data generated in such studies.

Target specificity is a critical aspect of these investigations. The desired outcome is a compound that exhibits high cytotoxicity towards cancer cells while having minimal effect on normal, healthy cells. This selectivity is often achieved by exploiting the differences between tumor and normal tissue, such as the hypoxic and acidic microenvironment of tumors, which leads to the upregulation of specific enzyme isoforms like carbonic anhydrase IX and XII.

Systems Biology and Pathway Analysis Related to Compound Activity

The molecular mechanisms underlying the activity of 4-(1-Adamantyl)benzenesulfonamide are believed to be linked to the inhibition of key cellular pathways involved in cancer progression. While direct systems biology or comprehensive pathway analysis for this specific compound is not extensively documented, the known targets of the benzenesulfonamide class of molecules provide significant insights.

The primary pathway implicated is the regulation of intracellular and extracellular pH by carbonic anhydrases. In the hypoxic environment of solid tumors, cancer cells upregulate CA isoforms, particularly the transmembrane CA IX and XII, to maintain a slightly alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This pH gradient favors tumor growth, invasion, and metastasis, and contributes to resistance to chemotherapy and radiotherapy.

By inhibiting these CA isoforms, benzenesulfonamide derivatives like 4-(1-Adamantyl)benzenesulfonamide can disrupt this critical pH regulation. This disruption can lead to a decrease in pHi and an increase in pHe, creating an intracellular environment that is less favorable for cancer cell survival and proliferation. The consequences of this pathway disruption can include:

Induction of Apoptosis: Alterations in intracellular pH can trigger programmed cell death.

Inhibition of Proliferation: An unfavorable pH environment can halt the cell cycle.

Sensitization to other therapies: By altering the tumor microenvironment, these compounds may enhance the efficacy of conventional cancer treatments.

Systems biology approaches, which involve the analysis of complex biological data sets, are instrumental in elucidating the broader impact of a compound on cellular networks. Techniques such as transcriptomics (gene expression analysis) and proteomics (protein expression analysis) can reveal changes in various signaling pathways upon treatment with the compound. For benzenesulfonamide derivatives, such analyses could potentially identify downstream effects of CA inhibition, including alterations in pathways related to cell metabolism, angiogenesis, and cell adhesion.

Structure Activity Relationship Sar and Rational Ligand Design Principles

Influence of Adamantyl Moiety Stereochemistry and Substitution on Efficacy

The three-dimensional structure of the adamantyl group is a key determinant of a compound's biological activity. publish.csiro.au Its rigid framework and lipophilic nature can enhance binding to target proteins and improve pharmacokinetic properties. researchgate.netresearchgate.net

The point of attachment of the benzenesulfonamide (B165840) group to the adamantane (B196018) core significantly influences efficacy. For instance, 1-substituted adamantane derivatives often exhibit different biological profiles compared to their 2-substituted counterparts. This is due to the distinct spatial arrangement of the substituent, which affects how the molecule fits into the binding pocket of a target protein. tdx.cat

| Compound | Substitution on Adamantyl Moiety | Observed Effect on Efficacy |

| 1-Adamantyl Analogs | Unsubstituted | Often serves as a baseline for activity. |

| 2-Adamantyl Analogs | Unsubstituted | Can lead to different binding modes and potencies compared to 1-adamantyl analogs. tdx.cat |

| Substituted Adamantyl Analogs | Various functional groups | Can enhance or decrease efficacy depending on the nature and position of the substituent. |

Role of Benzenesulfonamide Scaffold in Ligand-Target Recognition

The benzenesulfonamide group is a critical pharmacophore that plays a central role in the interaction of these ligands with their biological targets. researchgate.net It is a versatile scaffold that can be readily modified to optimize binding affinity and selectivity. rsc.org

The sulfonamide moiety (-SO₂NH₂) is a key hydrogen-bonding hub, capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). These interactions are crucial for anchoring the ligand within the active site of many enzymes, such as carbonic anhydrases. diva-portal.orgnih.gov In some cases, the sulfonamide can coordinate with metal ions present in the active site, further strengthening the binding interaction. nih.gov

The phenyl ring of the benzenesulfonamide scaffold also contributes to binding through various non-covalent interactions, including:

π-π stacking: Interactions with aromatic amino acid residues in the target protein.

Van der Waals forces: These short-range interactions further stabilize the ligand-protein complex.

The position of the adamantyl group on the benzene (B151609) ring (ortho, meta, or para) relative to the sulfonamide group is a critical factor in determining the inhibitory effect of the compound. nih.gov The para-substitution, as seen in 4-(1-adamantyl)benzenesulfonamide, often leads to a specific orientation within the binding site that maximizes favorable interactions.

Strategies for Tailoring Selectivity and Potency through Chemical Modifications

A key objective in drug design is to develop compounds that are both highly potent against their intended target and selective, with minimal off-target effects. For adamantyl-benzenesulfonamide derivatives, several strategies have been employed to achieve this.

Modifications to the Benzenesulfonamide Scaffold:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, etc.) onto the phenyl ring can significantly impact potency and selectivity. academie-sciences.fr For example, fluorination of the benzenesulfonamide scaffold has been shown to enhance inhibitory activity against certain carbonic anhydrase isoforms. researchgate.net

Altering the Linker: The nature of the chemical linker connecting the adamantyl moiety to the benzenesulfonamide can be varied to optimize the distance and orientation of these two key pharmacophores. This allows for a more precise fit within the target's binding site. diva-portal.org

Modifications to the Adamantyl Moiety:

Introduction of Functional Groups: As mentioned earlier, adding functional groups to the adamantane cage can fine-tune the physicochemical properties of the molecule, leading to improved potency and selectivity.

The "Tail Approach":

A widely used strategy in the design of enzyme inhibitors is the "tail approach." researchgate.netnih.gov This involves attaching various chemical moieties (tails) to the core scaffold to exploit specific features of the target's active site. For adamantyl-benzenesulfonamide derivatives, this could involve adding tails to either the adamantyl group or the benzenesulfonamide ring to achieve isoform-selective inhibition. nih.gov

| Modification Strategy | Example | Outcome |

| Phenyl Ring Substitution | Fluorination of the benzenesulfonamide ring | Enhanced inhibitory potency against specific carbonic anhydrase isoforms. researchgate.net |

| Linker Modification | Varying the length and composition of the linker between the adamantyl and benzenesulfonamide groups | Optimized spatial arrangement for improved binding affinity. diva-portal.org |

| Adamantyl Moiety Functionalization | Addition of polar or non-polar groups | Modulated lipophilicity and hydrogen bonding potential. |

| Tail Approach | Attaching chemical "tails" to the scaffold | Achieved isoform-selective inhibition by exploiting unique features of the target's active site. researchgate.netnih.gov |

Design Principles for Optimizing Ligand Binding and Functional Modulation

Based on the structure-activity relationships discussed, several key design principles emerge for optimizing the binding and functional modulation of 4-(1-adamantyl)benzenesulfonamide analogs:

Exploiting Hydrophobicity: The lipophilic character of the adamantyl group is a major driver of binding affinity. researchgate.net Design strategies should aim to position this group within hydrophobic pockets of the target protein to maximize favorable interactions.

Strategic Hydrogen Bonding: The sulfonamide moiety's ability to form hydrogen bonds is critical for anchoring the ligand. Modifications to the scaffold should preserve or enhance these interactions.

Shape Complementarity: The rigid nature of the adamantane cage allows for a high degree of shape complementarity with the binding site. nih.gov Molecular modeling and X-ray crystallography can be used to guide the design of analogs that fit snugly into the target's active site.

Isoform-Specific Targeting: To enhance selectivity, the design should incorporate features that exploit the subtle differences between the active sites of various enzyme isoforms. researchgate.netnih.gov This can be achieved through the "tail approach" and other targeted modifications.

Emerging Research Directions and Future Perspectives

Development of Novel Analogues with Enhanced Preclinical Profiles

The development of new analogues of 4-(1-Adamantyl)benzenesulfonamide is a key area of research aimed at improving their effectiveness and properties for preclinical testing. nih.gov

One area of focus is the synthesis of adamantane-based compounds as potential inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a crucial mediator in the adaptation of cancer cells to low-oxygen environments. nih.gov Through examination of the structure-activity relationships (SAR) of these analogues, researchers have identified potent inhibitors. For instance, an adamantane-containing indole (B1671886) derivative demonstrated significant inhibitory activity against HIF-1α in Hep3B cell lines under hypoxic conditions. nih.gov This line of research could lead to new treatments for cancer and tumor angiogenesis. nih.gov

Another approach involves creating hybrid molecules that combine the 4-(1-Adamantyl)benzenesulfonamide scaffold with other pharmacologically active moieties. For example, adamantyl carboxamide derivatives with a sulfonate or sulfonamide group have been designed as multi-targeted inhibitors of ectonucleotide pyrophosphatases/phosphodiesterases (NPPs) and carbonic anhydrases (CAs). researchgate.net Certain analogues have shown broad-spectrum and potent inhibition against various cancer cell lines, including leukemia and colon cancer. researchgate.net

Furthermore, modifications to the benzenesulfonamide (B165840) portion of the molecule have been explored. Replacing the benzenesulfonamide with a 1,3,4-thiadiazole-sulfonamide has been shown to significantly alter the inhibitory activity against different carbonic anhydrase isoforms. unifi.it These findings highlight the importance of the scaffold in determining the biological activity of the compound.

The table below summarizes the inhibitory activities of some novel analogues:

| Compound/Analogue | Target | Inhibitory Activity (IC50/Ki) | Cell Line/Model |

| Adamantane-containing indole derivative | HIF-1α | IC50 = 0.02 µM | Hep3B cells (hypoxic) |

| Benzenesulfonyl derivative (1e) | Multiple Cancer Cell Lines | Nanomolar IC50 values | Leukemia and Colon Cancer |

| 4-fluorobenzenesulfonyl derivative (1i) | Multiple Cancer Cell Lines | Nanomolar IC50 values | Leukemia and Colon Cancer |

Application in Polypharmacology and Multi-Target Drug Design

Polypharmacology, the concept of a single drug acting on multiple targets, is a growing area of interest in drug discovery, particularly for complex diseases like cancer. nih.govfrontiersin.org The 4-(1-Adamantyl)benzenesulfonamide scaffold is being explored for its potential in multi-target drug design. ekb.eg

The rationale behind this approach is that targeting multiple pathways simultaneously can lead to synergistic therapeutic effects and overcome drug resistance. mdpi.com For instance, some quinazoline (B50416) derivatives incorporating a benzenesulfonamide moiety have been developed as multi-targeted anticancer agents, inhibiting both EGFR and HER2. ekb.eg

The adamantyl group itself is known to contribute to increased lipophilicity, which can be advantageous for targeting enzymes in the brain. unifi.it This property, combined with the ability of the sulfonamide group to inhibit various enzymes, makes 4-(1-Adamantyl)benzenesulfonamide and its analogues promising candidates for multi-target drug design.

Researchers are designing and synthesizing adamantyl carboxamide derivatives that act as multitargeted inhibitors of ectonucleotide pyrophosphatases/phosphodiesterases (NPPs) and carbonic anhydrases (CAs). researchgate.net This strategy aims to create compounds with a broader spectrum of activity against cancer cells. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov These technologies are being applied to the discovery of novel 4-(1-Adamantyl)benzenesulfonamide analogues.

AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of new compounds. nih.gov This can significantly reduce the time and cost associated with traditional drug discovery methods. For example, machine learning models can be trained to predict the inhibitory activity of different analogues against specific targets, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Generative models, a type of AI, can design entirely new molecules with desired properties. nih.gov This approach could be used to create novel 4-(1-Adamantyl)benzenesulfonamide derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Furthermore, AI can be used to analyze complex biological data from preclinical models to better understand the mechanisms of action of these compounds and to identify potential biomarkers for patient stratification. nih.gov

Advanced Preclinical Models for Efficacy and Mechanism Validation

The validation of the efficacy and mechanism of action of 4-(1-Adamantyl)benzenesulfonamide and its analogues relies on the use of advanced preclinical models that can accurately recapitulate human diseases. cellnatsci.comembopress.org

Patient-Derived Xenografts (PDXs) , where tumor tissue from a patient is implanted into an immunodeficient mouse, are valuable for preserving the heterogeneity of the original tumor. embopress.org These models are useful for evaluating the in vivo efficacy of new drug candidates. google.com

Organoids , three-dimensional cell cultures derived from patient tissues, offer a platform for high-throughput drug screening and for studying the effects of drugs on specific cell types within a tumor. cellnatsci.comnih.govnih.gov Patient-derived organoids (PDOs) are increasingly being used to predict patient responses to therapies. nih.gov

These advanced models provide a more clinically relevant setting to study the pharmacokinetics and pharmacodynamics of 4-(1-Adamantyl)benzenesulfonamide derivatives. nih.gov For example, a study on a series of benzenesulfonamide perforin (B1180081) inhibitors used murine models to establish a relationship between the drug's concentration in the plasma and its in vivo efficacy. nih.gov This information is crucial for designing effective dosing strategies for future clinical trials. nih.gov

The use of these models allows for a more comprehensive preclinical evaluation, increasing the likelihood of success in clinical development. cellnatsci.comembopress.org

常见问题

Q. What are the optimal synthetic routes for preparing 4-(1-Adamantyl)benzenesulfonamide derivatives?

Methodological Answer:

- Stepwise coupling : React 4-methoxybenzenesulfonyl chloride with O-(1-Adamantyl)hydroxylamine in anhydrous THF under nitrogen, stirring for 4 days at room temperature .

- Purification : Use silica gel chromatography (e.g., hexane:ethyl acetate gradient) to isolate intermediates. Final products are recrystallized from hexane/ethyl acetate mixtures .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride to adamantyl amine) and monitor reaction progress via TLC .

Q. Which analytical techniques are critical for characterizing 4-(1-Adamantyl)benzenesulfonamide derivatives?

Methodological Answer:

- Structural confirmation : (e.g., adamantyl protons at δ 1.6–2.1 ppm; sulfonamide NH at δ 7.2–7.5 ppm) and (adamantyl carbons at 28–42 ppm) .

- Purity assessment : High-resolution mass spectrometry (HRMS) with ESI+ ionization to confirm molecular ions .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment, particularly for derivatives with complex substituents .

Q. What are the primary biological targets of 4-(1-Adamantyl)benzenesulfonamide analogs?

Methodological Answer:

- COX-2 inhibition : Use in vitro cyclooxygenase assays (e.g., ovine COX-1/COX-2 inhibition kits) to measure IC values. Celecoxib analogs (e.g., SC-58635) show >100-fold selectivity for COX-2 over COX-1 .

- Antimicrobial activity : Screen against Mycobacterium tuberculosis H37Rv via microplate Alamar Blue assay (MIC determination at pH 7.4) .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for adamantyl-sulfonamide derivatives be resolved?

Methodological Answer:

- Case study : In COX-2 inhibitors, replacing trifluoromethyl with methyl groups in pyrazole rings unexpectedly reduced potency despite similar steric bulk. Resolve via:

- Docking simulations : Compare binding poses in COX-2 active sites (PDB: 3LN1) to identify electronic effects of substituents .

- Free-energy perturbation (FEP) : Quantify contributions of hydrophobic vs. electrostatic interactions .

- Experimental validation : Synthesize hybrid analogs (e.g., 4-[5-(4-hydroxymethylphenyl)-3-trifluoromethyl-pyrazol-1-yl]benzenesulfonamide) and re-evaluate activity .

Q. What strategies improve metabolic stability of adamantyl-sulfonamide-based therapeutics?

Methodological Answer:

- Metabolic soft spots : Introduce polar groups (e.g., hydroxylmethyl at para positions) to reduce CYP450-mediated oxidation .

- In vitro assays : Use human liver microsomes (HLM) with NADPH cofactor to measure half-life (). Compare intrinsic clearance (Cl) of lead compounds .

- Prodrug design : Mask acidic sulfonamide groups as esters (e.g., tert-butyl esters) to enhance oral bioavailability .

Q. How do cytotoxicity assays for adamantyl-sulfonamide derivatives compare in sensitivity and scalability?

Methodological Answer:

- SRB assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 564 nm. Linear range: 1,000–50,000 cells/well; CV < 10% .

- MTT assay : Compare via signal-to-noise ratios; SRB outperforms MTT in high-density cultures due to reduced dye leakage .

- High-throughput adaptation : Use 384-well plates with automated liquid handlers for IC determination in anti-TB screens .

Q. What computational tools are effective for predicting ADMET properties of adamantyl-sulfonamide derivatives?

Methodological Answer:

- QSAR models : Use VolSurf+ or ADMET Predictor to correlate cLogP (<4.5), PSA (<90 Ų), and H-bond donors (<3) with permeability .

- Molecular dynamics : Simulate blood-brain barrier penetration using CHARMM force fields (e.g., for CNS-targeted analogs) .

- Toxicity prediction : Apply DEREK Nexus to flag structural alerts (e.g., sulfonamide hypersensitivity) early in development .

Data Contradiction Analysis

Q. Why do some adamantyl-sulfonamide analogs show anti-TB activity despite high cLogP values?

Methodological Answer:

- Case study : Compound 13 (cLogP = 5.2) inhibits M. tuberculosis at 6.25 µg/mL, contradicting typical hydrophobicity limits. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。